molecular formula C25H29NO6 B2642191 (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859666-53-8

(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2642191
CAS RN: 859666-53-8
M. Wt: 439.508
InChI Key: CUEJDLGYXZXMPX-FMCGGJTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H29NO6 and its molecular weight is 439.508. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzofuran Derivatives and Related Compounds

  • Pharmacokinetics and Metabolism :

    • N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a compound structurally similar due to the presence of a benzofuran moiety and a piperidinyl group, is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. This study details its disposition in the human body, focusing on its absorption, metabolism, and elimination pathways, which are crucial for understanding the pharmacokinetics of related compounds (Renzulli et al., 2011).
  • UV Filters and Antioxidants :

    • 4-MBC, a compound related due to the presence of a methylbenzylidene group, is commonly used in cosmetics as a UV filter. The study explores the presence of its metabolites in the urine of children and adolescents, highlighting its widespread use and the potential for bioaccumulation. This information could be relevant for understanding the environmental and health impacts of structurally related chemicals (Murawski et al., 2020).
  • Environmental Monitoring and Human Exposure :

    • Studies on parabens, which share structural similarities due to the presence of benzoic acid esters, emphasize the widespread human exposure and the presence of these compounds in various consumer products. Although not directly related, understanding the environmental persistence and human exposure pathways of similar compounds can be insightful for assessing potential risks and exposure routes of related chemicals (Liao et al., 2013), (Wang et al., 2012).

properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-15-7-9-26(10-8-15)14-18-19(27)6-5-17-24(28)23(32-25(17)18)12-16-11-21(30-3)22(31-4)13-20(16)29-2/h5-6,11-13,15,27H,7-10,14H2,1-4H3/b23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEJDLGYXZXMPX-FMCGGJTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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